molecular formula C8H5F3N2O B595869 3-Amino-4-(trifluoromethoxy)benzonitrile CAS No. 1220630-86-3

3-Amino-4-(trifluoromethoxy)benzonitrile

Cat. No.: B595869
CAS No.: 1220630-86-3
M. Wt: 202.136
InChI Key: BSQURZRBBZTFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H5F3N2O. It is characterized by the presence of an amino group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring.

Scientific Research Applications

3-Amino-4-(trifluoromethoxy)benzonitrile has several scientific research applications, including:

Safety and Hazards

“3-Amino-4-(trifluoromethoxy)benzonitrile” is considered hazardous. It has hazard statements H302-H317-H319 , indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a benzene ring followed by the introduction of the amino and nitrile groups. One common method involves the nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced onto a suitable aromatic precursor.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the nitrile group can yield primary amines .

Mechanism of Action

The mechanism of action of 3-Amino-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with biological targets, while the nitrile group can participate in various chemical interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

3-amino-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQURZRBBZTFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697343
Record name 3-Amino-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220630-86-3
Record name 3-Amino-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.